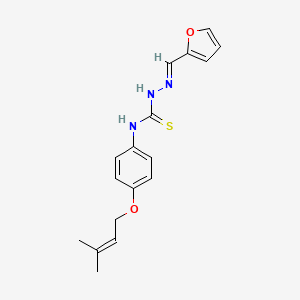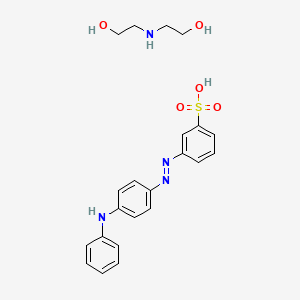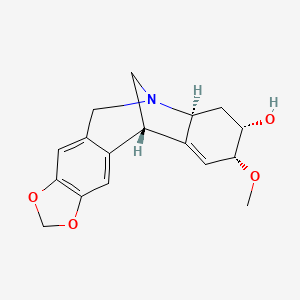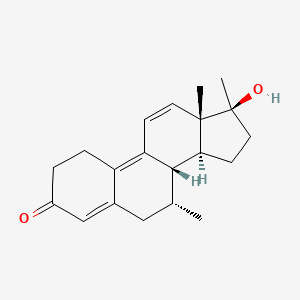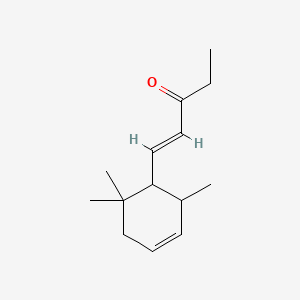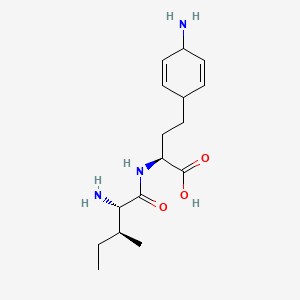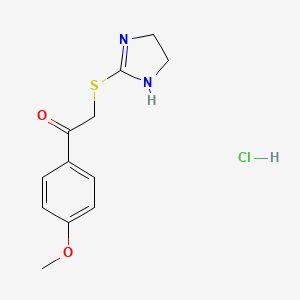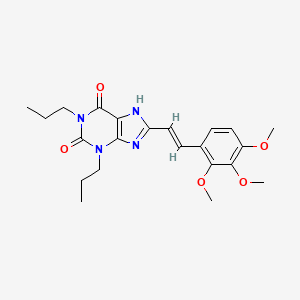
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their diverse biological activities, including acting as adenosine receptor antagonists. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Alkylation: The xanthine core is alkylated at the 1 and 3 positions using propyl halides under basic conditions.
Styryl Substitution: The 8-position of the xanthine ring is substituted with a 2,3,4-trimethoxystyryl group through a Heck reaction, which involves palladium-catalyzed coupling of the xanthine derivative with a suitable styrene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various alkyl or aryl-substituted xanthine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a tool to study adenosine receptor function.
Medicine: Potential therapeutic agent for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves:
Adenosine Receptor Antagonism: Blocking the action of adenosine at its receptors, which can lead to increased neurotransmitter release and bronchodilation.
Molecular Targets: Adenosine receptors (A1, A2A, A2B, A3).
Pathways Involved: Modulation of cyclic AMP (cAMP) levels, leading to various downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives.
Eigenschaften
CAS-Nummer |
147700-51-4 |
|---|---|
Molekularformel |
C22H28N4O5 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
1,3-dipropyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-12-25-20-17(21(27)26(13-7-2)22(25)28)23-16(24-20)11-9-14-8-10-15(29-3)19(31-5)18(14)30-4/h8-11H,6-7,12-13H2,1-5H3,(H,23,24)/b11-9+ |
InChI-Schlüssel |
SDFYKDYAVQRSCN-PKNBQFBNSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



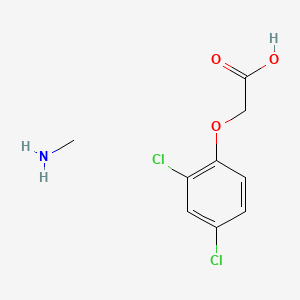
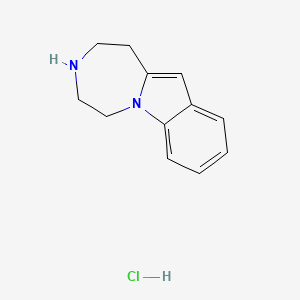
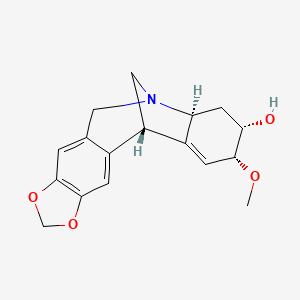
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
